N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
N-{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a pyridin-2-yl substituent on the piperazine ring and a 2-fluorobenzylamino group on the ethyl carboxamide backbone. This compound’s structure combines aromatic, heterocyclic, and fluorinated motifs, which are common in drug design for optimizing target binding, metabolic stability, and bioavailability. Its synthesis likely follows carboxamide coupling strategies, as seen in analogous compounds (e.g., via chloroacetyl intermediates and piperazine derivatives) .
Properties
Molecular Formula |
C19H22FN5O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H22FN5O2/c20-16-6-2-1-5-15(16)13-22-18(26)14-23-19(27)25-11-9-24(10-12-25)17-7-3-4-8-21-17/h1-8H,9-14H2,(H,22,26)(H,23,27) |
InChI Key |
MBGFDEYHUZDRPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction using 2-chloropyridine and the piperazine intermediate.
Attachment of the Fluorobenzylamino Group: The fluorobenzylamino group is attached through a reductive amination reaction involving 2-fluorobenzaldehyde and the piperazine-pyridinyl intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acyl chloride or anhydride, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and pyridinyl moieties, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen functionalities
Reduced Derivatives: Compounds with reduced functional groups
Substituted Derivatives: Compounds with substituted fluorobenzyl or pyridinyl groups
Scientific Research Applications
N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Carboxamide Backbones
The following compounds share the piperazine-carboxamide scaffold but differ in substituents, leading to variations in physicochemical and biological properties:
*Calculated based on molecular formula.
Key Observations:
- Fluorine Positioning : The target compound’s 2-fluorobenzyl group may enhance metabolic stability compared to 3-fluorophenethyl () or 4-fluorobenzamido () derivatives, as ortho-substitution can hinder cytochrome P450 oxidation .
- The pyridin-2-yl group in the target compound may enhance π-π stacking with aromatic residues in target proteins .
- Fluorinated derivatives like p-MPPF show potent 5-HT1A antagonism (ID50: 3 mg/kg), suggesting fluorine’s role in optimizing receptor binding .
Analogues with Pyridinyl and Trifluoromethyl Groups
Compounds such as 8b (: N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) and 8e (2,2-dimethylpropanamide derivative) highlight the impact of trifluoromethyl and pyridinyl groups:
- 8b : Melting point 241–242°C, molecular weight 530 g/mol. The trifluoromethyl group increases electronegativity and resistance to metabolic cleavage compared to the target compound’s 2-fluorobenzyl group .
- 8e: Melting point 190–193°C, molecular weight 538 g/mol.
Benzimidazole Derivatives
and describe benzimidazole-containing carboxamides (e.g., Y043-7371). These compounds exhibit:
- Enhanced Hydrogen Bonding : The benzimidazole NH groups may form stronger hydrogen bonds with targets (e.g., kinases or DNA) compared to the target compound’s pyridin-2-yl group .
- Higher Molecular Weight : Y043-7371 (412.88 g/mol) vs. the target compound (379.42 g/mol) could affect pharmacokinetics, such as absorption and distribution .
Biological Activity
N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential neuropharmacological applications. This article explores the biological activity of this compound, detailing its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 371.4 g/mol. The compound features several functional groups that contribute to its biological activity:
- Piperazine ring : Known for its role in various pharmacological agents.
- Pyridine moiety : Often associated with interactions in biological systems.
- Fluorobenzyl group : The presence of fluorine can enhance lipophilicity and receptor binding affinity.
Neuropharmacological Effects
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, particularly concerning neurotransmitter receptors. Piperazine derivatives are frequently investigated for their interactions with dopamine and serotonin receptors, which are crucial in treating various neuropsychiatric disorders.
The specific interactions of this compound with neurotransmitter receptors remain to be fully elucidated. However, the structural characteristics suggest potential selectivity towards certain receptors, which may differentiate it from other piperazine-based compounds.
Synthesis
The synthesis of this compound involves several steps, including the formation of the piperazine ring and the introduction of the fluorobenzyl and pyridine groups. The synthesis pathway typically aims to optimize yield and purity, making it suitable for further biological evaluation.
Inhibitory Activities
Research has indicated that related compounds possess inhibitory activities against monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism. For example, certain derivatives have shown potent MAO-B inhibitory activity with IC50 values in the low micromolar range . This suggests a potential role for this compound in modulating neurotransmitter levels.
Cytotoxicity Studies
Cytotoxicity assays using various cell lines are crucial to evaluate the safety profile of this compound. Preliminary results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others demonstrate low toxicity, making them more suitable candidates for drug development .
Comparative Analysis
To better understand the potential applications of this compound, a comparison with related compounds is provided:
| Compound Name | Structural Features | Primary Use |
|---|---|---|
| N-{2-[...]} | Piperazine, Pyridine, Carboxamide | Potential neuropharmacological agent |
| Palbociclib | Piperazine, CDK inhibitor | Cancer treatment |
| Fluoxetine | Piperazine, SSRI | Depression treatment |
| Buspirone | Piperazine, Serotonin receptor agonist | Anxiety treatment |
This table illustrates how N-{2-[...]} fits within a broader class of piperazine-based drugs that target various neurological and psychiatric conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
